2-Acetylnaphthalene
Overview
Description
It is a white to light yellow crystalline solid with a distinctive orange blossom-like odor . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
2-Acetonaphthone is typically synthesized through the Friedel-Crafts acetylation of naphthalene using acetyl chloride or acetic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the desired product. Industrial production methods also utilize similar synthetic routes, often optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-Acetonaphthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2-Acetonaphthone can yield 2-ethylnaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the aromatic ring.
Photoreduction: In the presence of tri-n-butylstannane as a hydrogen donor, 2-Acetonaphthone undergoes efficient photoreduction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetonaphthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of photochemical reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Acetonaphthone involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, it can act as a photosensitizer, facilitating the production of singlet oxygen in the presence of light . This property is leveraged in studies involving photodynamic therapy and other light-induced processes.
Comparison with Similar Compounds
2-Acetonaphthone is often compared with similar compounds such as:
1-Acetonaphthone: Differing in the position of the acetyl group, it exhibits distinct reactivity and applications.
2-Acetylnaphthalene: Another name for 2-Acetonaphthone, highlighting its structural similarity.
Methyl 2-naphthyl ketone: A synonym emphasizing its ketone functional group.
The uniqueness of 2-Acetonaphthone lies in its specific structural configuration, which influences its reactivity and suitability for various applications .
Properties
IUPAC Name |
1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZAUNJMRRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041389 | |
Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-08-3, 1333-52-4 | |
Record name | 2-Acetylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Acetonaphthone (mixed isomers) | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2'-Acetonaphthone | |
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Record name | 2'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-(naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |
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Record name | 2-ACETONAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
56 °C | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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